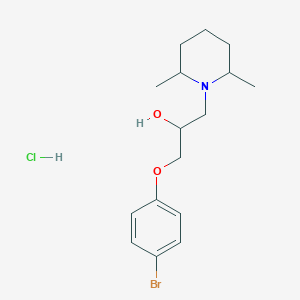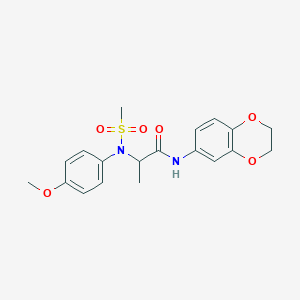
1-(4-bromophenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride
Description
Synthesis Analysis
The synthesis of analogs to 1-(4-bromophenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride involves the design based on probable metabolism pathways of related compounds. These analogs incorporate structures of halogen, methyl, and cyano groups to block hydroxylation and a hydroxyl group to extend duration time. These compounds are synthesized from reductive amination of substituted phenoxyacetones with substituted phenylethylamines, characterized by ¹H NMR, IR, and HRMS, showing moderate to good yields and biological activities (Xi et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds features a substituted 2-propanol with an aromatic ring on the 1-carbon and a piperidine ring on the 3-carbon. In particular, the piperidine ring adopts a chair conformation, indicating the importance of this structure in the compound's overall configuration (Maharramov et al., 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by the introduction of halogen and methoxy groups. This modification impacts the copolymerization with styrene, indicating a diverse range of chemical reactivity and potential applications in material science (Kharas et al., 2016).
Physical Properties Analysis
The physical properties, including solubility and crystalline structure, are crucial for understanding the compound's behavior in different environments. Studies on related compounds provide insights into the crystalline structure, showing how hydrogen bonding and molecular interactions influence the physical state and stability (Khan et al., 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity towards halogenation and nitration, play a significant role in the compound's applications in synthetic chemistry. For instance, the transformation of bromophenols by aqueous chlorination demonstrates the compound's reactivity and potential as a disinfection byproduct, highlighting the importance of understanding its chemical behavior (Xiang et al., 2020).
properties
IUPAC Name |
1-(4-bromophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO2.ClH/c1-12-4-3-5-13(2)18(12)10-15(19)11-20-16-8-6-14(17)7-9-16;/h6-9,12-13,15,19H,3-5,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALKWZMZZBPERY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC2=CC=C(C=C2)Br)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7123747 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[6-(4H-1,2,4-triazol-4-yl)pyridin-2-yl]carbonyl}spiro[azepane-4,2'-chromene]](/img/structure/B4016203.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4016233.png)

![N-(2-furylmethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4016240.png)
![1-(3-ethoxypropyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbothioamide](/img/structure/B4016248.png)
![N-[2-({[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B4016250.png)
![methyl 6-bromo-1-ethyl-1-(4-fluorobenzoyl)-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B4016258.png)
![N-[4,6-bis(trifluoromethyl)-2-pyrimidinyl]-N'-(2,4-dimethylphenyl)guanidine](/img/structure/B4016266.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]methanesulfonamide](/img/structure/B4016273.png)
![2-imino-1-(3-methoxypropyl)-10-methyl-3-(1-piperidinylcarbonyl)-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B4016281.png)

![1-[N-(3-chlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B4016299.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-N'-(2,4-dimethoxyphenyl)malonamide](/img/structure/B4016305.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-chlorophenyl)methyl]butanamide](/img/structure/B4016306.png)